

Unraveling the Molecular Architecture of Angulatin B: A Technical Guide

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Compound of Interest		
Compound Name:	Angulatin B	
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This technical guide provides an in-depth overview of the chemical structure elucidation of **Angulatin B**, a member of the complex family of sesquiterpenoid polyol esters isolated from the root bark of Celastrus angulatus. While the specific primary literature detailing the complete spectroscopic data for **Angulatin B** (CAS No. 142546-07-4) is not readily available in public search results, this document outlines the established methodologies and presents representative data from closely related analogues isolated from the same source. This approach provides a comprehensive framework for understanding the structural determination of this class of natural products.

The core structure of these compounds is a β -dihydroagarofuran skeleton, which is extensively esterified with a variety of acid moieties, leading to a vast diversity of related natural products. The elucidation of their intricate three-dimensional structures relies on a combination of advanced spectroscopic techniques and established chemical methods.

Isolation and Purification

The initial step in the structure elucidation of angulatins is their isolation from the plant material, typically the root bark of Celastrus angulatus. The general workflow involves extraction followed by multi-step chromatography.

Experimental Protocol: Isolation

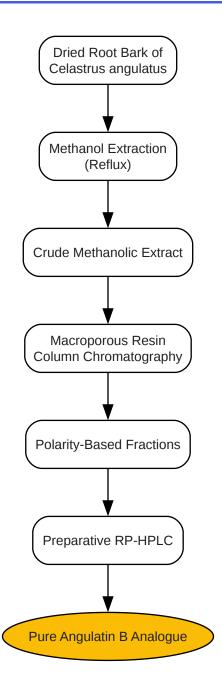
Foundational & Exploratory





- Extraction: The dried and pulverized root bark of C. angulatus is typically extracted exhaustively with a polar solvent such as methanol under reflux. The resulting crude extract is then concentrated under reduced pressure.
- Preliminary Fractionation: The crude extract is often subjected to fractionation using
 macroporous resin column chromatography. Elution is performed with a gradient of methanol
 and water to separate compounds based on polarity.
- Fine Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography, often including silica gel and reverse-phase (RP-HPLC) chromatography, to yield the pure sesquiterpenoid esters.





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Fig. 1: General workflow for the isolation of angulatins.

Structure Elucidation: A Spectroscopic Approach

The determination of the chemical structure of angulatins is primarily achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments reveals the connectivity and stereochemistry of the molecule.



Due to the absence of specific data for **Angulatin B**, the following tables present representative data for a closely related β -dihydroagarofuran sesquiterpene polyol ester, Celangulatin C, isolated from Celastrus angulatus.[1]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of the molecule.

Parameter	Value for Celangulatin C
Ionization Mode	Positive
Observed Ion	[M+Na]+
Measured m/z	725.2680
Molecular Formula	C35H46O15
Calculated Mass	725.2684

Table 1: Representative High-Resolution Mass Spectrometry Data for Celangulatin C.[1]

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The data presented below for Celangulatin C was recorded in CDCl₃.[1]



Position	δС (ррт)	δΗ (ppm), mult. (J in Hz)
1	71.8	5.56, d (3.5)
2	70.1	5.48, dd (3.5, 2.5)
3	31.9	2.35, m
4	74.9	4.60, d (2.5)
5	80.2	-
6	72.1	5.95, s
7	43.5	2.85, d (4.5)
8	73.2	5.28, dd (4.5, 3.0)
9	75.4	5.80, d (3.0)
10	60.3	-
11	86.9	-
12	17.5	1.60, s
13	64.8	4.55, d (12.5); 4.28, d (12.5)
14	24.1	1.35, s
15	-	-

Table 2: 1 H and 13 C NMR Data for the β -dihydroagarofuran Core of Celangulatin C.[1]

The various ester groups attached to the core are also identified by their characteristic NMR signals.



Ester Group	Position	δC (ppm)	δH (ppm), mult. (J in Hz)
Acetoxy	1-OAc	169.5 (C=O), 20.9 (CH₃)	2.05, s
Acetoxy	2-OAc	169.4 (C=O), 20.8 (CH ₃)	2.01, s
Acetoxy	8-OAc	169.9 (C=O), 21.0 (CH ₃)	1.95, s
Benzoyloxy	9-OBz	165.6 (C=O), 129.5 (C), 133.5 (CH), 128.6 (CH), 130.1 (CH)	8.05, d (7.5); 7.60, t (7.5); 7.45, t (7.5)
Isobutanoyloxy	13-OiBu	176.6 (C=O), 33.9 (CH), 18.8 (CH ₃), 18.7 (CH ₃)	2.50, m; 1.15, d (7.0); 1.12, d (7.0)
Table 3: NMR Data for the Ester Moieties of Celangulatin C.[1]			

Experimental Protocols for Structure Elucidation NMR Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz).
- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
- 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
- 2D NMR: A suite of 2D NMR experiments is crucial for assembling the molecular structure:

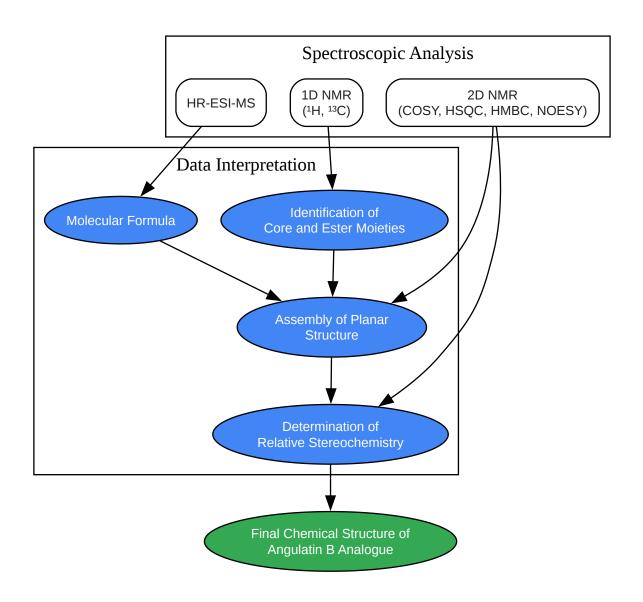


- COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, establishing connectivity between adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and determining the positions of the ester groups.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the relative stereochemistry of the molecule.

Mass Spectrometry

- Instrumentation: High-resolution mass spectra are often obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or a similar high-resolution mass spectrometer.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.





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Fig. 2: Logical workflow for the structure elucidation of angulatins.

Biological Activity and Signaling Pathways

Sesquiterpenoids from Celastrus angulatus have been reported to possess a range of biological activities, including insecticidal and antitumor effects. The precise signaling pathways modulated by **Angulatin B** are not detailed in the available literature. However, related compounds from this family are known to exert their effects through various mechanisms, and further research is needed to elucidate the specific molecular targets of **Angulatin B**.



In conclusion, the chemical structure elucidation of **Angulatin B** and its analogues is a complex process that relies on the systematic application of modern analytical techniques. The combination of isolation by chromatography followed by detailed analysis using mass spectrometry and a variety of NMR experiments allows for the unambiguous determination of their complex molecular structures. This foundational chemical knowledge is a prerequisite for any further investigation into their pharmacological properties and potential for drug development.

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References

- 1. Four novel insecticidal sesquiterpene esters from Celastrus angulatus PubMed [pubmed.ncbi.nlm.nih.gov]
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